1-(3-Methylphenoxy)-2-propanone
Description
1-(3-Methylphenoxy)-2-propanone (CAS 6437-48-5) is an organic compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.2 g/mol. It is structurally characterized by a propan-2-one backbone substituted with a 3-methylphenoxy group at the 1-position. Synonyms include m-tolyloxy-acetone and m-kresoxyaceton .
Properties
CAS No. |
6437-48-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(3-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-10(6-8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
CMZUPPWOTAZLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 2-propanone core but differ in substituents, leading to distinct physicochemical properties and applications:
1-(4-Methoxyphenyl)-2-propanone (Anisyl Methyl Ketone)
- Structure : 4-methoxyphenyl substituent.
- Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 122-84-7.
- Properties : Exhibits a refractive index (nD20) of 1.247 and molar absorptivity (ε220) of 5.81 × 10⁻⁵ L·mol⁻¹·cm⁻¹ .
- Applications : Used in fragrance synthesis and as a reference standard in gas chromatography-mass spectrometry (GC-MS) .
1-(3-Methoxyphenyl)-2-propanone
- Structure : 3-methoxyphenyl substituent.
- Molecular Formula : C₁₀H₁₂O₂; MW : 164.2 g/mol; CAS : 3027-13-2.
- Properties : Density of 1.911 g/mL at 25°C .
- Applications : Intermediate in pharmaceutical synthesis (e.g., precursors for antibiotics or psychoactive substances) .
- Key Difference : The meta-methoxy substitution may influence steric hindrance and solubility compared to the para-substituted analogs .
3,4-Methylenedioxyphenyl-2-propanone (MDP-2-P)
- Structure : 3,4-methylenedioxyphenyl substituent.
- Molecular Formula: C₁₀H₁₀O₃; MW: 178.19 g/mol; CAS: Not specified.
- Applications : Key precursor in the illicit synthesis of MDMA (3,4-methylenedioxymethamphetamine) .
- Key Difference : The methylenedioxy ring increases lipophilicity and metabolic stability, making it critical in clandestine drug manufacturing .
1-[3-(Trifluoromethyl)phenyl]-2-propanone
- Structure : 3-(trifluoromethyl)phenyl substituent.
- Molecular Formula : C₁₀H₉F₃O; MW : 202.18 g/mol; CAS : 21906-39-6.
- Applications : Utilized in agrochemical and pharmaceutical research due to the electron-withdrawing trifluoromethyl group, which enhances resistance to metabolic degradation .
- Key Difference : The CF₃ group significantly increases electronegativity and thermal stability compared to methyl or methoxy substituents .
2-(Methylamino)-1-(3-methylphenyl)-1-propanone (3-MMC)
- Structure: 3-methylphenyl substituent with a methylamino side chain.
- Molecular Formula: C₁₁H₁₅NO; MW: 177.24 g/mol; CAS: 1246816-62-5.
- Applications: A synthetic cathinone with stimulant effects; regulated under drug control laws .
- Key Difference: The addition of a methylamino group transforms the compound into a psychoactive substance, unlike non-aminated 2-propanones used in industrial contexts .
1-(2-Furanyl)-2-propanone
- Structure : 2-furanyl substituent.
- Molecular Formula: C₇H₈O₂; MW: 124.14 g/mol; CAS: Not specified.
- Applications: Found in food flavoring agents (e.g., radish, spicy notes) and as a metabolite in microbial cultures .
- Key Difference : The heteroaromatic furan ring introduces conjugation effects, affecting UV absorption and volatility .
Structural and Functional Analysis
Table 1: Comparative Data for Selected 2-Propanone Derivatives
| Compound Name | Substituent | Molecular Formula | MW (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|
| 1-(3-Methylphenoxy)-2-propanone | 3-methylphenoxy | C₁₀H₁₂O₂ | 164.2 | 6437-48-5 | Industrial research |
| 1-(4-Methoxyphenyl)-2-propanone | 4-methoxyphenyl | C₁₀H₁₂O₂ | 164.2 | 122-84-9 | Fragrance synthesis |
| 3,4-MDP-2-P | 3,4-methylenedioxyphenyl | C₁₀H₁₀O₃ | 178.19 | - | MDMA precursor |
| 1-[3-(Trifluoromethyl)phenyl]-2-propanone | 3-CF₃-phenyl | C₁₀H₉F₃O | 202.18 | 21906-39-8 | Agrochemical research |
| 3-MMC | 3-methylphenyl + NHCH₃ | C₁₁H₁₅NO | 177.24 | 1246816-62-5 | Psychoactive drug |
Key Trends:
- Electron-Donating Groups (e.g., methoxy) : Increase solubility in polar solvents and alter UV spectral properties .
- Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability and resistance to oxidation .
- Amino Substituents (e.g., 3-MMC): Introduce psychoactivity via interactions with neurotransmitter transporters .
- Heteroaromatic Rings (e.g., furan) : Modify volatility and flavor profiles in food chemistry .
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